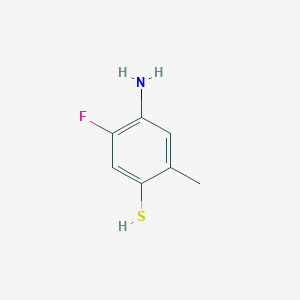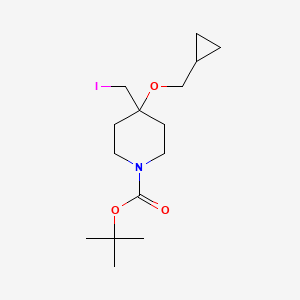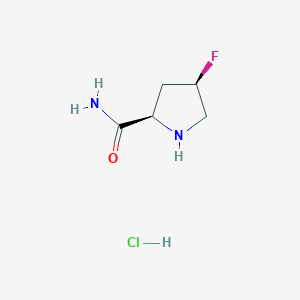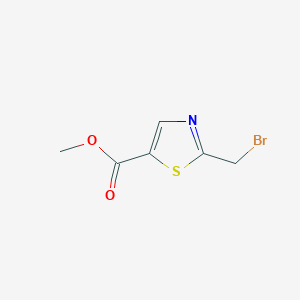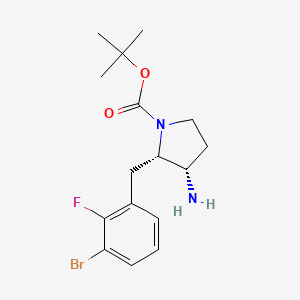
N,N'-Ethylenebis(salicylideneiminato)manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Ethylenebis(salicylideneiminato)manganese is a coordination complex formed by the reaction of manganese with the Schiff base ligand N,N’-ethylenebis(salicylideneimine)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Ethylenebis(salicylideneiminato)manganese typically involves the reaction of manganese(II) acetate with the Schiff base ligand N,N’-ethylenebis(salicylideneimine) in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete formation of the complex. The resulting product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for N,N’-Ethylenebis(salicylideneiminato)manganese are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Ethylenebis(salicylideneiminato)manganese undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized by strong oxidizing agents, leading to the formation of higher oxidation state manganese species.
Reduction: It can also be reduced by reducing agents, resulting in the formation of lower oxidation state manganese species.
Substitution: The complex can undergo ligand substitution reactions where the Schiff base ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Ligand substitution reactions often involve the use of other Schiff bases or coordinating ligands under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(II) complexes.
Scientific Research Applications
N,N’-Ethylenebis(salicylideneiminato)manganese has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The complex has been studied for its potential as an enzyme mimic, particularly in the context of catalase and peroxidase activities.
Medicine: Research has explored its potential as an anti-cancer agent due to its ability to generate reactive oxygen species.
Industry: The compound is used in the development of advanced materials, including magnetic materials and sensors
Mechanism of Action
The mechanism of action of N,N’-Ethylenebis(salicylideneiminato)manganese involves its ability to coordinate with various substrates and catalyze chemical reactions. The manganese center in the complex can undergo redox cycling, which is crucial for its catalytic activity. The Schiff base ligand provides a stable environment for the manganese center, allowing it to interact with substrates and facilitate their transformation.
Comparison with Similar Compounds
Similar Compounds
N,N’-Ethylenebis(salicylideneiminato)iron:
N,N’-Ethylenebis(salicylideneiminato)cobalt: This cobalt complex is known for its magnetic properties and has been investigated for use in magnetic materials.
N,N’-Ethylenebis(salicylideneiminato)copper: The copper complex has been studied for its potential as an anti-cancer agent and its ability to generate reactive oxygen species .
Uniqueness
N,N’-Ethylenebis(salicylideneiminato)manganese is unique due to its specific redox properties and its ability to mimic the activity of certain enzymes. Its stability and versatility make it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
13928-31-9 |
|---|---|
Molecular Formula |
C16H14MnN2O2 |
Molecular Weight |
321.23 g/mol |
IUPAC Name |
manganese(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate |
InChI |
InChI=1S/C16H16N2O2.Mn/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2/p-2 |
InChI Key |
NTVWCXCBGJMISE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


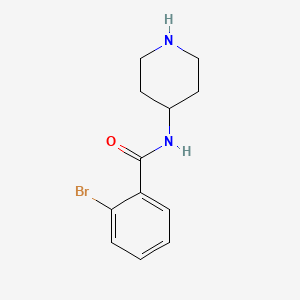

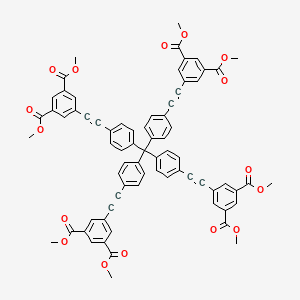
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B12837044.png)

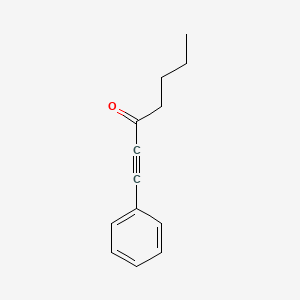
![1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride](/img/structure/B12837078.png)
